molecular formula C8H7N3O B11919116 6-Aminoquinoxalin-5-ol

6-Aminoquinoxalin-5-ol

Cat. No.: B11919116
M. Wt: 161.16 g/mol
InChI Key: NVGVPDBJSGGGPY-UHFFFAOYSA-N
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Description

6-Aminoquinoxalin-5-ol is a heterocyclic compound with the molecular formula C8H7N3O It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminoquinoxalin-5-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetic acid, and the product is usually isolated by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Aminoquinoxalin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Aminoquinoxalin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminoquinoxalin-5-ol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminoquinoxalin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-aminoquinoxalin-5-ol

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H,9H2

InChI Key

NVGVPDBJSGGGPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)O

Origin of Product

United States

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